Cas no 57813-59-9 (Octanoic acid,2-mercaptoethyl ester)
Octanoic acid,2-mercaptoethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Octanoic acid,2-mercaptoethyl ester
- 2-Mercaptoethyl Octanoate
- 2-sulfanylethyl octanoate
- EINECS 260-971-3
- DTXSID0069204
- 57813-59-9
- SCHEMBL1251319
- Q27262206
- 5HO4I1XB49
- UNII-5HO4I1XB49
- NS00033794
- Octanoic acid, 2-mercaptoethyl ester
- 2-mercaptoethyl caprylate
-
- Inchi: 1S/C10H20O2S/c1-2-3-4-5-6-7-10(11)12-8-9-13/h13H,2-9H2,1H3
- InChI Key: BHWWTWCFLZECFZ-UHFFFAOYSA-N
- SMILES: SCCOC(CCCCCCC)=O
Computed Properties
- Exact Mass: 204.11800
- Monoisotopic Mass: 204.118401
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 9
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 27.3
Experimental Properties
- Color/Form: Not determined
- Density: 0.967
- Boiling Point: 272.5°Cat760mmHg
- Flash Point: 139.5°C
- Refractive Index: 1.462
- PSA: 65.10000
- LogP: 2.81990
- Solubility: Not determined
Octanoic acid,2-mercaptoethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| City Chemical | 1335CC-100GM |
2-Mercaptoethyl Octanoate |
57813-59-9 | 97.00% | 100gm |
$247.68 | 2023-09-19 |
Octanoic acid,2-mercaptoethyl ester Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Octanoic acid,2-mercaptoethyl ester
Octanoic acid, 2-mercaptoethyl ester (CAS No. 57813-59-9): A Comprehensive Review in Modern Chemical and Pharmaceutical Applications
Octanoic acid, 2-mercaptoethyl ester, identified by the chemical identifier CAS No. 57813-59-9, is a specialized organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound, characterized by its unique structural features, presents a versatile platform for various applications, particularly in the development of bioactive molecules and functional materials. The combination of a carboxylic acid moiety and a thiol group in its structure enables it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic chemistry.
The molecular structure of Octanoic acid, 2-mercaptoethyl ester consists of an octanoic acid backbone with a 2-mercaptoethyl substituent. This configuration imparts distinct chemical properties that make it useful in multiple contexts. The carboxylic acid group (-COOH) can engage in esterification, amidation, and other condensation reactions, while the thiol group (-SH) offers reactivity typical of sulfur-containing compounds, including nucleophilic addition and disulfide bond formation. Such dual functionality has positioned this compound as a key building block in the synthesis of more complex molecules.
In recent years, Octanoic acid, 2-mercaptoethyl ester has been explored for its potential applications in pharmaceutical research. Its structural motifs are reminiscent of natural products and bioactive peptides, suggesting possible roles in drug discovery and development. Specifically, the thiol group has been investigated for its ability to interact with biological targets such as enzymes and receptors. For instance, thiol-based compounds have shown promise as inhibitors or modulators of various enzymatic pathways relevant to diseases like cancer and inflammation. The octanoic acid moiety further contributes to solubility and pharmacokinetic properties, enhancing the compound's suitability for medicinal applications.
One of the most compelling aspects of Octanoic acid, 2-mercaptoethyl ester is its utility as a precursor in the synthesis of sulfonamide derivatives. Sulfonamides are a class of heterocyclic compounds widely recognized for their antimicrobial and anti-inflammatory properties. By incorporating the CAS No. 57813-59-9 compound into synthetic routes, researchers can generate novel sulfonamides with tailored biological activities. These derivatives have been tested in preclinical studies for their efficacy against bacterial infections and inflammatory conditions, highlighting the compound's potential as a pharmacological scaffold.
Moreover, the reactivity of Octanoic acid, 2-mercaptoethyl ester has been leveraged in materials science applications. The thiol group's ability to form covalent bonds with metal surfaces makes it useful in surface modification techniques. For example, this compound has been employed to functionalize gold nanoparticles for use in biosensing assays. The octanoic acid component enhances hydrophobic interactions, allowing for stable dispersion of nanoparticles in aqueous environments. Such advancements underscore the compound's versatility beyond traditional pharmaceutical contexts.
Recent studies have also demonstrated the role of Octanoic acid, 2-mercaptoethyl ester in drug delivery systems. Its bifunctional nature allows it to be incorporated into polymeric matrices or nanoparticles designed for targeted drug release. The thiol group can serve as an anchor point for conjugation with therapeutic agents, while the carboxylic acid group facilitates interactions with delivery vehicles such as liposomes or micelles. This dual functionality has been exploited to improve drug solubility and bioavailability, addressing one of the major challenges in modern medicine.
The synthesis of Octanoic acid, 2-mercaptoethyl ester itself is an area of active research due to its structural complexity and potential applications. Current methodologies focus on optimizing yield and purity while minimizing side reactions. Advances in catalytic processes have enabled more efficient production routes, making large-scale synthesis feasible for industrial applications. Additionally, green chemistry principles have been integrated into synthetic protocols to reduce environmental impact.
In conclusion, Octanoic acid, 2-mercaptoethyl ester (CAS No. 57813-59-9) represents a multifaceted compound with broad utility across chemical synthesis and pharmaceutical development. Its unique structural features enable participation in diverse chemical transformations, making it a valuable intermediate for generating bioactive molecules and functional materials. As research continues to uncover new applications for this compound, Octanoic acid, 2-mercaptoethyl ester (CAS No. 57813-59-9) is poised to play an increasingly significant role in advancing both academic research and industrial innovation.
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